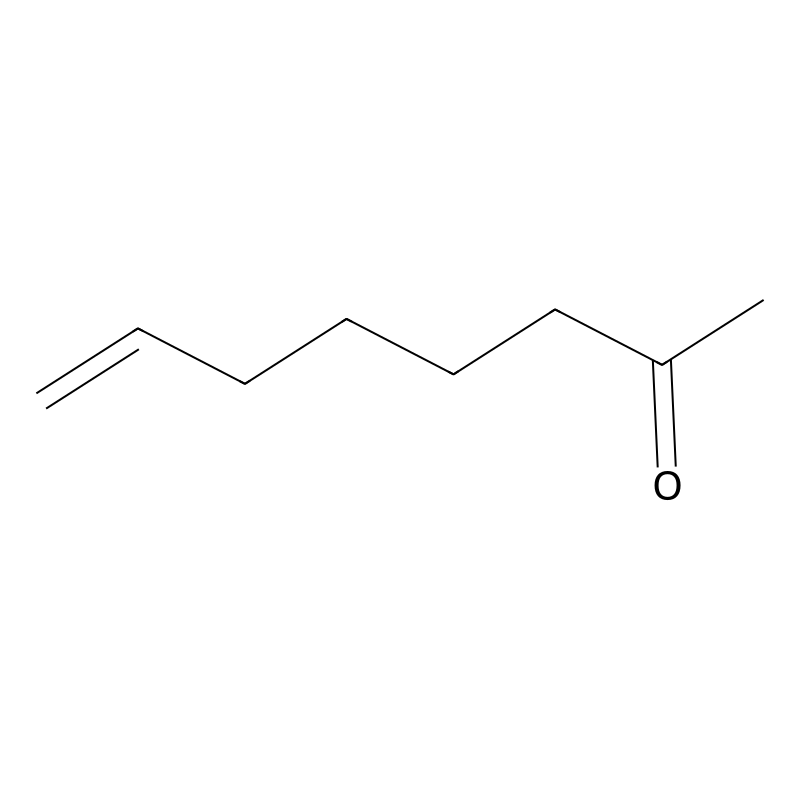

oct-7-en-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Biofuel:

7-Octen-2-one, also known as Linalool oxide, has been explored as a potential biofuel due to its favorable properties. Its chemical structure shares similarities with existing biofuels like limonene and terpenes, which are derived from renewable sources like citrus peels and conifer trees. Research suggests that 7-Octen-2-one can be produced through the fermentation of various biomass feedstocks, including sugars and cellulosic materials []. This potential for sustainable production makes it an attractive alternative to traditional fossil fuels.

Oct-7-en-2-one, also known as 7-octen-2-one, is an organic compound with the molecular formula . It features a double bond located at the seventh carbon and a ketone functional group at the second carbon. This unique structure imparts distinct chemical properties, making it valuable in various applications. The compound is characterized by its ability to interact with microbial cell membranes, leading to potential antimicrobial activity, particularly against bacteria and fungi .

Major Products FormedReaction Type Product Oxidation Carboxylic acids Reduction 7-octen-2-ol Substitution Various substituted products depending on the nucleophile

| Reaction Type | Product |

|---|---|

| Oxidation | Carboxylic acids |

| Reduction | 7-octen-2-ol |

| Substitution | Various substituted products depending on the nucleophile |

Oct-7-en-2-one exhibits notable biological activity, primarily as an antimicrobial agent. It disrupts microbial cell membranes by inserting its hydrophobic tail into the lipid bilayer, leading to increased permeability and cell lysis. This mechanism results in the inhibition of microbial growth and proliferation. Additionally, oct-7-en-2-one interacts with olfactory receptors, modulating their activity and influencing the perception of smell .

Several synthetic routes exist for producing oct-7-en-2-one:

- Oxidation of 7-octen-2-ol: Utilizing oxidizing agents like pyridinium chlorochromate or potassium permanganate under controlled conditions.

- Dehydrogenation of 7-octanol: This method is preferred in industrial settings due to its efficiency and scalability .

Oct-7-en-2-one finds various applications across different fields:

- Organic Synthesis: It serves as a reagent in organic synthesis processes and as a standard in analytical chemistry.

- Antimicrobial Agent: Its ability to disrupt microbial membranes makes it valuable in developing antimicrobial treatments.

- Flavor and Fragrance Industry: The compound's unique odor profile allows it to be used in flavoring and fragrance formulations.

Research indicates that oct-7-en-2-one interacts significantly with microbial cell membranes, affecting their integrity and function. In addition to its antimicrobial properties, it has been shown to modulate olfactory receptor activity, which could have implications for sensory biology and the development of odorant-based products .

Several compounds share structural similarities with oct-7-en-2-one:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Octan-2-one | Lacks a double bond | Saturated ketone |

| Hepten-2-one | Shorter carbon chain with a double bond | Less complex reactivity |

| Nonen-2-one | Longer carbon chain with a double bond | Different odor profile |

Uniqueness of Oct-7-en-2-one

Oct-7-en-2-one is distinctive due to its combination of a double bond and a ketone group, which confers unique chemical properties and reactivity not found in its structural analogs. This uniqueness enhances its utility in various applications, particularly within the realms of organic synthesis and antimicrobial development .

Oct-7-en-2-one, a methyl ketone with the molecular formula C8H14O, is characterized by a ketone group at position 2 and a double bond between carbons 7 and 8 . This eight-carbon chain compound has significant importance in organic synthesis as both an intermediate and end product [2]. The compound features a distinct structure with a terminal alkene functionality that provides versatility for further transformations while maintaining the reactive ketone group [3].

Traditional organic synthesis approaches for oct-7-en-2-one production have been developed over decades, with various methodologies offering different advantages in terms of yield, selectivity, and scalability [4]. These conventional approaches primarily rely on established organic chemistry principles to form the ketone functionality while preserving the terminal alkene group .

Oxidation of 7-Octen-2-ol Derivatives

The oxidation of 7-octen-2-ol represents one of the most direct and efficient routes for the synthesis of oct-7-en-2-one [6]. This secondary alcohol serves as an ideal precursor since it already contains the carbon skeleton and terminal alkene functionality required in the target molecule [3]. The transformation involves the selective oxidation of the secondary alcohol group to a ketone while preserving the sensitive terminal alkene functionality [6].

Several oxidation methods have been developed for converting 7-octen-2-ol to oct-7-en-2-one, each with specific advantages and limitations [17]. The selection of an appropriate oxidation method depends on factors such as desired scale, available equipment, and required purity of the final product [19].

Chromic acid (Jones reagent) oxidation represents one of the traditional approaches, utilizing chromium trioxide in aqueous sulfuric acid with acetone as a co-solvent [17]. This method operates under room temperature conditions but suffers from environmental concerns due to toxic chromium waste [19]. The reaction proceeds through a chromate ester intermediate, followed by elimination to form the ketone functionality [24].

Pyridinium chlorochromate (PCC) offers a milder alternative that operates in dichloromethane at room temperature [24]. This method is particularly valuable for the oxidation of 7-octen-2-ol as it preserves the terminal alkene functionality with minimal overoxidation, typically providing yields between 75-85% [24]. The reaction conditions require anhydrous conditions and 2-4 hours of reaction time [24].

| Method | Specific Conditions for 7-octen-2-ol | Yield Range (%) | Selectivity Considerations |

|---|---|---|---|

| PCC Oxidation | CH₂Cl₂, room temperature, 2-4 hours, anhydrous conditions | 75-85% | Preserves terminal alkene, minimal overoxidation |

| Dess-Martin Periodinane | CH₂Cl₂, room temperature, 1-2 hours, mild conditions | 85-95% | Highly selective, preserves terminal alkene, minimal side reactions |

| TEMPO/NaOCl | CH₂Cl₂/H₂O biphasic, 0°C, NaHCO₃ buffer, 1-3 hours | 70-80% | Chemoselective for 2° alcohol, preserves terminal alkene |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C to -20°C, 2-3 hours | 80-90% | Highly selective, low temperature prevents side reactions |

| Jones Oxidation (Modified) | Acetone/H₂O, 0°C, short reaction time (<30 min), careful workup | 60-75% | Risk of alkene oxidation, requires careful temperature control |

More modern approaches include the Dess-Martin periodinane oxidation, which offers the highest yields (85-95%) under mild conditions [19]. This hypervalent iodine reagent provides exceptional selectivity and minimal side reactions, though its application is often limited to laboratory scale due to cost considerations [19]. The TEMPO/sodium hypochlorite system represents another contemporary method, operating under biphasic conditions with yields of 70-80% [19].

The Swern oxidation, utilizing oxalyl chloride, dimethyl sulfoxide, and triethylamine, provides excellent yields (80-90%) while operating at low temperatures (-78°C to -20°C) [19]. This approach is particularly valuable for sensitive substrates but requires careful temperature control and handling of malodorous reagents [17].

The oxidation of 7-octen-2-ol to oct-7-en-2-one must be carefully controlled to prevent side reactions, particularly those involving the terminal alkene functionality [25]. Common side reactions include epoxidation of the double bond, overoxidation to carboxylic acids, or rearrangement of the carbon skeleton [25]. These challenges have driven the development of increasingly selective oxidation methods that operate under milder conditions [24].

Ketone Formation via Friedel-Crafts Acylation

While the Friedel-Crafts acylation reaction is primarily associated with the formation of aromatic ketones, modified versions of this approach can be applied to the synthesis of aliphatic ketones like oct-7-en-2-one [7]. This methodology involves the reaction between an acyl chloride and a suitable substrate in the presence of a Lewis acid catalyst, typically aluminum chloride [7].

The Friedel-Crafts acylation mechanism proceeds through several distinct steps when applied to the synthesis of oct-7-en-2-one [7]. Initially, the Lewis acid catalyst coordinates to the acyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the departure of the chloride leaving group [7]. This generates a highly reactive acylium ion intermediate that serves as the key electrophile in the reaction [7].

| Step | Description | Key Intermediates | Reaction Conditions |

|---|---|---|---|

| Step 1: Formation of acylium ion | The Lewis acid catalyst (AlCl₃) coordinates to the acyl chloride, enhancing the electrophilicity of the carbonyl carbon. The chloride leaves, forming a resonance-stabilized acylium ion (R-C=O⁺). | Acyl chloride-AlCl₃ complex, acylium ion (R-C=O⁺) | Anhydrous conditions, typically in CH₂Cl₂ or CS₂ |

| Step 2: Electrophilic attack | The acylium ion acts as an electrophile and attacks the π-electron-rich substrate at the position with highest electron density. | Approaching acylium ion-substrate π-complex | Temperature range: 0-25°C |

| Step 3: Formation of σ-complex | The electrophilic attack forms a positively charged σ-complex intermediate. | Carbocation intermediate | Excess Lewis acid (typically 1.1-1.5 equiv.) |

| Step 4: Deprotonation and product formation | A base (often the chloride ion) removes a proton, forming the ketone product. The Lewis acid catalyst is regenerated. | Ketone product, HCl, regenerated AlCl₃ | Controlled addition to manage exotherm |

For the synthesis of oct-7-en-2-one, the Friedel-Crafts approach typically involves the reaction between an appropriate acyl chloride (such as acetyl chloride) and a substrate containing a terminal alkene functionality [7]. The reaction conditions must be carefully controlled to ensure selectivity for the desired position while preserving the terminal alkene group [7].

One significant adaptation of the traditional Friedel-Crafts methodology for oct-7-en-2-one synthesis involves the use of modified Lewis acid catalysts that offer greater selectivity and milder reaction conditions [7]. These include titanium tetrachloride, boron trifluoride etherate, or zinc chloride, which can provide improved compatibility with the terminal alkene functionality [7].

The Friedel-Crafts approach to oct-7-en-2-one synthesis presents several challenges, including potential side reactions involving the terminal alkene group, such as alkylation or isomerization [7]. Additionally, the strong Lewis acid conditions can lead to rearrangements of the carbon skeleton or polymerization of the alkene functionality [7]. These challenges have driven the development of modified protocols that operate under milder conditions while maintaining synthetic efficiency [7].

Catalytic Industrial Production Processes

Industrial production of oct-7-en-2-one requires efficient, scalable, and economically viable processes that can be implemented in manufacturing settings [14]. Catalytic approaches have emerged as the preferred methods for large-scale production, offering advantages in terms of atom economy, energy efficiency, and reduced waste generation [14].

Several catalytic systems have been developed for the industrial production of oct-7-en-2-one, each with specific advantages and limitations [21]. These systems typically involve heterogeneous or homogeneous catalysts that facilitate the transformation of readily available starting materials into the desired ketone product [21].

| Method | Catalyst System | Reaction Conditions | Industrial Applicability | Sustainability Factors |

|---|---|---|---|---|

| Wacker Oxidation | PdCl₂/CuCl₂ | 40-80°C, O₂ or air, aqueous conditions | High (used for acetaldehyde production) | Moderate (uses O₂ but requires heavy metals) |

| Ketonization of Carboxylic Acids | Metal oxides (TiO₂, CeO₂, ZrO₂) | 300-450°C, vapor phase | Medium (emerging technology) | Good (atom-economical, CO₂ as byproduct) |

| Hydroacylation of Alkenes | Rh, Ru, or Co complexes | 80-120°C, H₂, organic solvent | Low (specialized applications) | Poor (requires H₂, precious metals) |

| Oxidative Coupling of Alcohols | Cu or Ru catalysts | 80-150°C, O₂ or air, with or without solvent | Medium (growing interest) | Good (uses O₂, can be solvent-free) |

| Carbonylation of Organometallics | Pd complexes, CO | 80-120°C, CO (20-40 bar), organic solvent | High (used for various ketone productions) | Poor (high pressure CO, metal waste) |

The Wacker oxidation process represents one of the most established catalytic methods for industrial ketone production [21]. This approach utilizes a palladium chloride/copper chloride catalyst system to oxidize terminal alkenes to methyl ketones using oxygen or air as the terminal oxidant [21]. When applied to the production of oct-7-en-2-one, the process typically involves the oxidation of 1-octene under controlled conditions to prevent overoxidation or isomerization [21].

The ketonization of carboxylic acids offers another catalytic approach for oct-7-en-2-one production [21]. This method involves the condensation of appropriate carboxylic acids over metal oxide catalysts at elevated temperatures, resulting in the formation of ketones with carbon dioxide as a byproduct [21]. For oct-7-en-2-one synthesis, this approach typically utilizes a mixture of acetic acid and 6-heptenoic acid over titanium dioxide, cerium dioxide, or zirconium dioxide catalysts [21].

Oxidative coupling of alcohols represents an emerging catalytic approach for industrial ketone production [21]. This method involves the dehydrogenative coupling of primary and secondary alcohols over copper or ruthenium catalysts, using oxygen or air as the oxidant [21]. For oct-7-en-2-one synthesis, this approach typically utilizes the coupling of ethanol with 6-hepten-1-ol under optimized conditions [21].

The carbonylation of organometallic reagents offers a versatile approach for industrial ketone production [21]. This method involves the reaction of organometallic compounds with carbon monoxide under palladium catalysis, resulting in the formation of ketones [21]. For oct-7-en-2-one synthesis, this approach typically utilizes the carbonylation of appropriate organometallic reagents derived from 1-heptene [21].

Industrial catalytic processes for oct-7-en-2-one production must address several key challenges, including catalyst stability, selectivity, and recyclability [14]. Additionally, process parameters such as temperature, pressure, and solvent selection must be optimized to ensure economic viability and environmental sustainability [14]. These considerations have driven continuous innovation in catalyst design and process engineering for improved performance [14].

Green Chemistry Approaches in Enone Synthesis

The principles of green chemistry have increasingly influenced the development of synthetic methodologies for oct-7-en-2-one production, driving innovation toward more sustainable and environmentally benign processes [11]. These approaches aim to reduce waste generation, minimize energy consumption, and eliminate or reduce the use of hazardous substances while maintaining or improving synthetic efficiency [11].

Several green chemistry approaches have been developed specifically for enone synthesis, with applications to oct-7-en-2-one production [11]. These methodologies incorporate various strategies to enhance sustainability, including the use of renewable feedstocks, catalytic processes, alternative reaction media, and energy-efficient technologies [11].

| Approach | Key Features | Advantages | Challenges | Industrial Readiness |

|---|---|---|---|---|

| Biocatalytic Oxidation | Enzymes as catalysts, mild conditions | High selectivity, renewable catalysts, mild conditions | Limited substrate scope, enzyme stability | Medium (growing applications) |

| Flow Chemistry | Continuous processing, reduced waste | Improved heat/mass transfer, reduced solvent use, scalability | Equipment cost, process development complexity | High (established in many processes) |

| Electrochemical Synthesis | Electrons as reagents, ambient conditions | Avoids stoichiometric oxidants, ambient conditions | Electrode materials, scale-up challenges | Low-Medium (emerging technology) |

| Photocatalysis | Light-driven reactions, mild conditions | Energy efficient, mild conditions, reduced waste | Light penetration issues, specialized equipment | Low (mostly research stage) |

| Solvent-Free Reactions | No solvent use, reduced waste and energy | Reduced solvent waste, simplified purification | Heat transfer issues, mixing challenges | Medium (case-dependent) |

Biocatalytic approaches represent a promising green chemistry strategy for oct-7-en-2-one synthesis [28]. These methodologies utilize enzymes such as alcohol dehydrogenases or oxidases to catalyze the selective oxidation of 7-octen-2-ol under mild conditions [28]. The advantages of biocatalytic approaches include exceptional selectivity, operation under ambient conditions, and the use of renewable catalysts [28]. However, challenges related to enzyme stability, substrate scope limitations, and scale-up considerations have limited widespread industrial adoption [28].

Flow chemistry has emerged as a powerful green chemistry tool for enone synthesis, including oct-7-en-2-one production [11]. This approach involves conducting reactions in continuous flow reactors rather than traditional batch processes, offering advantages in terms of heat and mass transfer, reduced solvent use, and improved process control [11]. For oct-7-en-2-one synthesis, flow chemistry enables more efficient oxidation processes with enhanced selectivity and reduced waste generation [11].

Electrochemical synthesis represents an emerging green chemistry approach for oct-7-en-2-one production [28]. This methodology utilizes electrons as reagents for oxidation or reduction processes, eliminating the need for stoichiometric oxidizing or reducing agents [28]. For oct-7-en-2-one synthesis, electrochemical approaches typically involve the anodic oxidation of 7-octen-2-ol under controlled potential conditions [28]. While promising, challenges related to electrode materials, scale-up, and process optimization have limited widespread industrial adoption [28].

Photocatalytic methods offer another green chemistry approach for enone synthesis [28]. These methodologies utilize light energy to drive chemical transformations, often in combination with photocatalysts that enable reactions under mild conditions [28]. For oct-7-en-2-one synthesis, photocatalytic approaches typically involve the oxidation of 7-octen-2-ol using visible light and appropriate photocatalysts [28]. While these methods offer significant sustainability advantages, challenges related to light penetration in larger reactors and specialized equipment requirements have limited industrial implementation [28].

Solvent-free or reduced-solvent approaches represent a fundamental green chemistry strategy for enone synthesis [11]. These methodologies minimize or eliminate the use of traditional organic solvents, reducing waste generation and simplifying purification processes [11]. For oct-7-en-2-one synthesis, solvent-free approaches typically involve neat reactions or the use of alternative reaction media such as ionic liquids or supercritical fluids [11].

The integration of multiple green chemistry principles has led to the development of hybrid approaches for oct-7-en-2-one synthesis that combine the advantages of different methodologies [11]. These integrated approaches often provide the most promising pathways toward truly sustainable production processes with industrial viability [11].

Purification and Isolation Techniques Optimization

The purification and isolation of oct-7-en-2-one represent critical steps in its production process, significantly impacting product quality, yield, and economic viability [16]. Optimization of these techniques is essential to ensure efficient separation from reaction byproducts, unreacted starting materials, and other impurities while preserving the structural integrity of the target compound [16].

Several purification and isolation techniques have been developed specifically for oct-7-en-2-one, each with distinct advantages and limitations depending on the scale of production and required purity [16]. These techniques must address the specific physicochemical properties of oct-7-en-2-one, including its boiling point (approximately 195.3°C at atmospheric pressure), moderate water solubility, and sensitivity to extreme pH conditions [4].

| Technique | Specific Conditions for oct-7-en-2-one | Purity Achieved | Advantages for oct-7-en-2-one | Limitations |

|---|---|---|---|---|

| Vacuum Distillation | Pressure: 5-10 mmHg, Temperature: 80-90°C | 95-98% | Efficient for larger scales, prevents thermal decomposition | Some yield loss due to azeotrope formation |

| Column Chromatography | Silica gel, Hexane/Ethyl acetate (95:5 to 90:10) | 98-99% | High purity, removes polar and non-polar impurities | Limited scale, solvent consumption |

| Extraction/Washing | Aqueous NaHCO₃ wash followed by brine, dried over Na₂SO₄ | 90-95% (requires further purification) | Simple, cost-effective removal of reaction byproducts | Insufficient for high-purity requirements |

| Wiped-Film Evaporation | Feed temp: 60°C, Jacket temp: 80°C, Pressure: 1-2 mmHg | 97-99% | Gentle separation for heat-sensitive material, continuous operation | Equipment cost, technical expertise required |

| Preparative HPLC | C18 reversed-phase, Acetonitrile/Water gradient | >99% | Highest purity, analytical-grade product | Low throughput, high solvent consumption, expensive |

Distillation represents one of the most widely used purification techniques for oct-7-en-2-one, particularly at larger scales [22]. Conventional distillation is typically conducted under reduced pressure (5-10 mmHg) to lower the boiling point to 80-90°C, preventing thermal decomposition of the compound [22]. This approach can achieve purities of 95-98% but may suffer from yield losses due to azeotrope formation with certain impurities or solvents [22].

Advanced distillation techniques such as wiped-film evaporation offer improved performance for oct-7-en-2-one purification [22]. This approach utilizes a mechanically wiped, heated surface under high vacuum (1-2 mmHg) to achieve efficient separation with minimal thermal stress on the compound [22]. Operating with a feed temperature of approximately 60°C and a jacket temperature of 80°C, this technique can achieve purities of 97-99% with higher throughput than conventional distillation [22].

Chromatographic techniques provide powerful tools for oct-7-en-2-one purification, particularly at laboratory or pilot scales [30]. Column chromatography using silica gel as the stationary phase and a hexane/ethyl acetate gradient (typically 95:5 to 90:10) as the mobile phase can achieve purities of 98-99% [30]. This approach offers excellent resolution for separating oct-7-en-2-one from structurally similar impurities but suffers from limitations related to scale and solvent consumption [30].

High-performance liquid chromatography (HPLC) represents the gold standard for analytical-grade oct-7-en-2-one purification [30]. Preparative HPLC using C18 reversed-phase columns and acetonitrile/water gradients can achieve purities exceeding 99% [30]. However, this approach is typically limited to smaller scales due to throughput limitations and high solvent consumption [30].

Liquid-liquid extraction techniques offer complementary approaches for oct-7-en-2-one purification, particularly for removing specific classes of impurities [16]. Aqueous sodium bicarbonate washing effectively removes acidic impurities, while subsequent brine washing and drying over sodium sulfate removes residual water [16]. While these techniques typically achieve purities of only 90-95%, they serve as valuable preliminary purification steps before more refined separation methods [16].

Crystallization techniques have limited applicability for oct-7-en-2-one purification due to its liquid state at ambient temperature [16]. However, derivative formation followed by crystallization and subsequent regeneration has been explored as an alternative purification strategy for specialized applications requiring exceptionally high purity [16].

The optimization of purification and isolation techniques for oct-7-en-2-one requires careful consideration of factors such as scale, required purity, available equipment, and economic constraints [16]. Integrated purification strategies that combine multiple techniques often provide the most efficient and effective approaches for meeting specific production requirements [16].